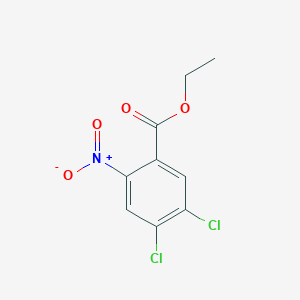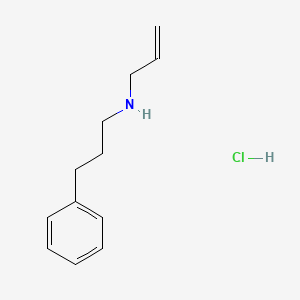![molecular formula C12H17ClF3N B6344233 (Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 1240569-64-5](/img/structure/B6344233.png)
(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride” is a chemical compound with the CAS Number 1240569-64-5 . It has a molecular formula of C12H17ClF3N and a molecular weight of 267.7182896 .
Synthesis Analysis
The synthesis of compounds containing the trifluoromethyl group can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis
The molecular structure of this compound includes a butan-2-yl group, a trifluoromethyl group, and a phenylmethyl group . The trifluoromethyl group is a functional group with the formula -CF3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C12H17ClF3N and a molecular weight of 267.7182896 . Other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Chemistry and Synthesis
- Organic Synthesis and Catalysis : Research in organic synthesis highlights the importance of similar compounds in the creation of flavor compounds in foods, utilizing amino acids and aldehydes for the formation of branched aldehydes, which are key in flavor profiles of various food products (Smit, Engels, & Smit, 2009). Additionally, amine-functionalized catalysts have been shown to facilitate various organic reactions, indicating a potential role for similar compounds in catalysis (Tateiwa & Uemura, 1997).
Environmental Science
- Pollutant Degradation and Water Treatment : Studies on environmental contaminants, such as triclosan and its degradation products, emphasize the relevance of chemical analysis and degradation pathways in understanding the environmental impact of persistent organic pollutants (Bedoux, Roig, Thomas, Dupont, & Bot, 2012). This context suggests a potential avenue for research into the degradation of related compounds and their environmental fate.
Materials Science
- Polymer and Materials Chemistry : The utilization of vegetable oils and other renewable feedstocks for nitrogen-containing derivatives showcases the versatility of such compounds in materials science, particularly for the development of bio-based polymers and surfactants (Biswas, Sharma, Willett, Erhan, & Cheng, 2008). The research in this area points towards the potential use of "(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride" in the synthesis and modification of bio-based materials.
Mécanisme D'action
Target of Action
The primary targets of (Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochlorideCompounds containing the trifluoromethyl group have been found to exhibit various pharmacological activities .
Mode of Action
The exact mode of action of This compoundIt is known that the trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, which can influence its interaction with biological targets .
Biochemical Pathways
The specific biochemical pathways affected by This compoundCompounds containing the trifluoromethyl group have been found to exhibit various pharmacological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundThe trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of a compound , which can influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of This compoundCompounds containing the trifluoromethyl group have been found to exhibit various pharmacological activities , suggesting that they may have multiple effects at the molecular and cellular level.
Propriétés
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-9(2)16-8-10-4-6-11(7-5-10)12(13,14)15;/h4-7,9,16H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPBJDBCWIUFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B6344153.png)


![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)
amine hydrochloride](/img/structure/B6344195.png)

amine](/img/structure/B6344199.png)

![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344223.png)
![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344228.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)
![(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B6344239.png)
![(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride](/img/structure/B6344245.png)